molecular formula C18H17FN4O3S B3745060 N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3745060
M. Wt: 388.4 g/mol
InChI Key: CNXKJEFZXXPJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-ethoxyphenyl)-N’-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a fluorophenoxy group, a thiadiazol group, and a urea group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the urea group might participate in acid-base reactions, while the ethoxy and fluorophenoxy groups might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose a risk of inhalation .

Future Directions

The future research directions for this compound would depend on its current uses and potential applications. These might include further studies to better understand its properties, to improve its synthesis, or to discover new uses .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-2-25-13-9-7-12(8-10-13)20-17(24)21-18-23-22-16(27-18)11-26-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXKJEFZXXPJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 5
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N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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